2-(2-Hydroxyethoxy)ethyl palmitate
Description
Contextualization of Fatty Acid Esters in Chemical Sciences
Fatty acid esters (FAEs) are a significant class of organic compounds that result from the chemical reaction, known as esterification, between a fatty acid and an alcohol. mdpi.comresearchgate.net In this reaction, the carboxyl group (-COOH) of the fatty acid reacts with the hydroxyl group (-OH) of the alcohol, forming an ester linkage (-COO-) and eliminating a molecule of water. researchgate.net The fatty acids involved are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. nih.gov
The properties of fatty acid esters are diverse and depend on the specific fatty acid and alcohol used in their synthesis. mdpi.com For instance, short-chain fatty acid esters are often characterized by sweet, fruity aromas, while long-chain esters tend to be oily or waxy solids. marketresearchfuture.com These compounds are fundamental components in various natural and industrial systems. In biology, triglycerides, which are esters of glycerol (B35011) (a trihydric alcohol) and three fatty acids, are the primary form of energy storage in fats and oils. mdpi.comresearchgate.net
Industrially, fatty acid esters have a wide array of applications. They are utilized as raw materials for producing emulsifiers, lubricants for plastics, and as oiling agents in the food industry. nih.govmarketresearchfuture.com Their use extends to the manufacturing of soaps, detergents, and cosmetics, where they can function as emollients, skin-conditioning agents, or fragrance components. nih.govatamanchemicals.com Furthermore, the transesterification of vegetable oils to produce fatty acid methyl esters (FAME) or fatty acid ethyl esters (FAEE) is the basis for the production of biodiesel, an alternative to petroleum-based diesel fuel. mdpi.com Research continues to explore the physicochemical properties of a wide range of FAEs derived from different vegetable oils and alcohols to tailor their characteristics for specific industrial purposes. mdpi.comdntb.gov.ua
Significance of 2-(2-Hydroxyethoxy)ethyl Palmitate as an Ether Ester Derivative
This compound is a distinct chemical entity that belongs to the broader class of fatty acid esters, but more specifically, it is an ether ester derivative. ppor.aznih.gov Its structure is composed of a long-chain saturated fatty acid, palmitic acid, which provides a hydrophobic (water-repelling) tail, and diethylene glycol, which forms a hydrophilic (water-attracting) head. ppor.aznih.gov The presence of an ether linkage (-O-) within the diethylene glycol portion of the molecule, in addition to the ester linkage, is a key structural feature. ppor.az
This dual nature, possessing both hydrophobic and hydrophilic properties, makes this compound an amphiphilic molecule. This amphiphilicity is the foundation of its significance, primarily positioning it as a non-ionic surfactant. marketsandmarkets.comgrandviewresearch.comacs.org Non-ionic surfactants are valued for their stability in hard water, low toxicity, and mildness, making them suitable for a wide range of applications, particularly in personal care and cosmetic formulations. grandviewresearch.com The diethylene glycol moiety, with its terminal hydroxyl group, enhances water solubility and contributes to the molecule's function as an emulsifier, helping to stabilize mixtures of oil and water. ppor.az
The specific properties of this compound are detailed in the table below.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2-hydroxyethoxy)ethyl hexadecanoate | nih.gov |
| Molecular Formula | C20H40O4 | nih.gov |
| Molecular Weight | 344.5 g/mol | nih.gov |
| CAS Number | 36381-62-1 | nih.gov |
| Synonyms | Diethylene glycol palmitate, PEG-2 Palmitate | nih.gov |
| XLogP3 | 6.6 | nih.gov |
Overview of Current Research Trajectories
Current academic and industrial research related to this compound and similar ether esters is primarily focused on their synthesis, characterization, and application as performance-enhancing additives. While extensive research specifically on this compound is not widely published, the trajectories for analogous fatty acid ether esters point towards several key areas of investigation.
One significant research direction is the development of efficient and environmentally friendly synthesis methods. ppor.az Studies have explored the esterification and transesterification reactions to produce diethylene glycol esters from various fatty acids and their methyl esters. ppor.aznih.govresearchgate.net This includes optimizing reaction conditions such as temperature, catalyst type, and molar ratios of reactants to maximize yield and purity. ppor.azresearchgate.net The use of solid base catalysts, for instance, is being investigated to create more sustainable and reusable catalytic systems for the production of these esters. nih.govresearchgate.net
Another major trajectory is the application of these ether esters as non-ionic surfactants and emulsifiers in a variety of fields. marketresearchfuture.comppor.az Research is ongoing into their effectiveness in personal care products, industrial cleaners, and agricultural formulations. marketsandmarkets.comtechnavio.com There is a growing trend in developing green and bio-based surfactants to meet consumer demand for sustainable products, which places molecules derived from natural fats and oils, like palmitic acid, in a favorable position. grandviewresearch.comtechnavio.com Furthermore, the introduction of ether linkages into fatty acid esters is being explored as a strategy to create novel biodiesels with improved combustion and emission properties. researchgate.net The unique properties conferred by the ether and ester groups make these compounds versatile subjects for ongoing research in material science and specialty chemicals.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl hexadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(22)24-19-18-23-17-16-21/h21H,2-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGODSEMCBFJLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189911 | |
| Record name | 2-(2-Hydroxyethoxy)ethyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36381-62-1 | |
| Record name | Hexadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36381-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethylene glycol palmitate | |
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| Record name | NSC406560 | |
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| Record name | 2-(2-Hydroxyethoxy)ethyl palmitate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethoxy)ethyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.172 | |
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| Record name | DIETHYLENE GLYCOL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Analytical Spectroscopic and Chromatographic Characterization in Research
Chromatographic Techniques for Compound Identification and Quantification
Chromatography is a cornerstone for the analysis of fatty acid esters like 2-(2-Hydroxyethoxy)ethyl palmitate, enabling both qualitative and quantitative assessments.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For fatty acid esters, analysis often requires derivatization to increase their volatility. nih.gov In the context of analyzing complex mixtures, such as natural product extracts, GC-MS separates individual components, which are then ionized and fragmented to produce a unique mass spectrum for identification. phytojournal.com
In a typical GC-MS analysis of a sample containing this compound, the compound would be identified by its retention time and the fragmentation pattern in its mass spectrum. The mass spectrum of a related compound, the isomer 2-monopalmitin, shows characteristic fragments that help in its identification. nist.gov The analysis of similar 2-hydroxy fatty acids involves derivatization to form trimethylsilyl (B98337) (TMS) derivatives, which provides signature fragmentation patterns for peak annotation. nih.gov
Table 1: Typical GC-MS Instrumental Parameters for Fatty Acid Ester Analysis
| Parameter | Setting |
| Column Type | Fused silica (B1680970) capillary column (e.g., 15m x 0.2 mm ID x 1µm) |
| Initial Temp | 110 °C (hold for 2 min) |
| Ramp Rate | 5 °C/min |
| Final Temp | 280 °C (hold for 9 min) |
| Injector Temp | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Ionization Voltage | 70 eV |
| Injection Mode | Split (e.g., 10:1) |
| Data adapted from a representative method for analyzing complex organic mixtures. phytojournal.com |
High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) Mass Spectrometry is a premier technique for the analysis of non-volatile compounds in complex biological or chemical matrices. mdpi.comnih.gov This method is particularly suited for metabolite profiling, where it can identify and tentatively annotate a vast number of compounds based on their accurate mass and fragmentation patterns (MS/MS). mdpi.comresearchgate.net
When analyzing a sample for this compound, the HPLC separates the compound from the mixture. The ESI source then ionizes the molecule, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The QTOF analyzer measures the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the elemental formula. Further fragmentation (MS/MS) of the parent ion provides structural information for confirmation. This approach has been successfully used to identify hundreds of metabolites in natural product extracts. nih.govnih.govmdpi.com
Table 2: Expected Mass Spectral Data for this compound in HPLC-ESI-QTOF-MS
| Ion Type | Calculated m/z |
| Molecular Formula | C₂₀H₄₀O₄ |
| Exact Mass | 344.2927 |
| [M+H]⁺ | 345.2999 |
| [M+Na]⁺ | 367.2822 |
| Data derived from the compound's molecular formula. nih.gov |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used in synthetic chemistry to monitor the progress of a reaction. libretexts.org To monitor the synthesis of this compound (e.g., from palmitic acid and diethylene glycol), small aliquots of the reaction mixture are spotted onto a TLC plate over time. libretexts.org
A three-lane spotting system is typically employed: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the reactant and the reaction mixture. libretexts.orgrochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system.
Table 3: Hypothetical TLC Monitoring of this compound Synthesis
| Lane | Compound | Hypothetical Rf Value | Observation |
| 1 (Reactant) | Palmitic Acid | 0.5 | Reference spot. |
| 2 (Co-spot) | Palmitic Acid + Mixture | 0.5 and 0.3 | Shows relative positions of reactant and product. |
| 3 (Reaction Mixture) | This compound | 0.3 | Appears and intensifies as the reaction progresses. |
| Rf values are illustrative and depend on the specific TLC plate and solvent system used. |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of a synthesized or isolated compound.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net An FTIR spectrum of this compound would display characteristic absorption bands confirming its structure. The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. researchgate.net A broad band in the region of 3400-3200 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group. Other key peaks would include C-H stretching vibrations from the long alkyl chain and C-O stretching vibrations for the ether and ester linkages.
Table 4: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| ~3300 (broad) | O-H (Alcohol) | Stretching |
| ~2920 and ~2850 | C-H (Alkyl) | Stretching |
| ~1740 (strong) | C=O (Ester) | Stretching |
| ~1100 | C-O (Ether) | Stretching |
| Peak positions are approximate and based on standard functional group analysis. researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum is particularly useful for structural elucidation. For this compound, the spectrum would show distinct signals corresponding to each unique proton environment.
The long palmitate chain would produce a triplet for the terminal methyl (CH₃) group around 0.88 ppm, a large multiplet for the bulk of the methylene (B1212753) (CH₂) groups between 1.2-1.6 ppm, and a triplet for the methylene group adjacent to the carbonyl at around 2.3 ppm. The diethylene glycol moiety would show characteristic multiplets for its four methylene groups, with distinct chemical shifts due to their different chemical environments (next to an ester, an ether, or a hydroxyl group). chemicalbook.comchemicalbook.com
Table 5: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Palmitate CH₃ | 0.88 | Triplet |
| Palmitate (CH₂)ₙ | 1.2-1.4 | Multiplet |
| Palmitate CH₂-CH₂-COO | 1.6 | Multiplet |
| Palmitate CH₂-COO | 2.3 | Triplet |
| -O-CH₂-CH₂-OH | ~3.6 | Triplet |
| -COO-CH₂-CH₂-O- | ~3.7 | Triplet |
| -COO-CH₂-CH₂-O- | ~4.2 | Triplet |
| -CH₂-OH | Variable (broad singlet) | Singlet |
| Chemical shifts are predictive and based on analysis of similar structures like 2-(2-butoxyethoxy)ethyl acetate (B1210297) and ethyl palmitate. chemicalbook.comchemicalbook.com |
Kinetic and Mechanistic Investigations of 2 2 Hydroxyethoxy Ethyl Palmitate Reactions
Reaction Kinetics of Esterification Processes
The esterification of diethylene glycol with palmitic acid to form 2-(2-hydroxyethoxy)ethyl palmitate is a reversible reaction. The kinetics of similar long-chain ester productions, such as 2-ethylhexyl palmitate, have been studied extensively and can provide valuable insights. These studies often employ enzymatic catalysts, like immobilized lipases, to achieve high conversion rates under mild conditions.
The reaction rate is influenced by several factors, including temperature, substrate molar ratio, and enzyme concentration. For instance, in the enzymatic synthesis of 2-ethylhexyl palmitate, increasing the temperature generally enhances the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and a subsequent loss of activity. researchgate.net
The molar ratio of the alcohol to the acid is another critical parameter. An excess of the alcohol is often used to shift the equilibrium towards the product side. Research on 2-ethylhexyl palmitate synthesis has shown that varying the acid-to-alcohol molar ratio significantly impacts the initial reaction rate. researchgate.net
Interactive Table: Initial Reaction Rates for 2-Ethylhexyl Palmitate Production at Varying Molar Ratios
| Acid:Alcohol Molar Ratio | Initial Reaction Rate (r, min⁻¹) |
| 1:1 | 1.23 |
| 1:3 | 2.37 |
| 1:5 | 3.76 |
| 1:7 | 2.80 |
| 1:10 | 3.09 |
| Data derived from studies on 2-ethylhexyl palmitate synthesis, serving as an analogue for this compound. The reaction was carried out at 70°C with an enzyme concentration of 10 wt%. researchgate.net |
The data indicates an optimal molar ratio for maximizing the initial reaction rate, beyond which substrate inhibition may occur. researchgate.net Kinetic studies on the esterification of other long-chain fatty acids have also demonstrated that the reaction often follows second-order kinetics. researchgate.net
Mechanistic Studies of Catalytic Pathways
The synthesis of esters like this compound can be catalyzed by both acids and enzymes. In acid catalysis, a common mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. researchgate.net
Enzymatic catalysis, particularly using lipases, offers a more specific and often more environmentally friendly alternative. The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.net This two-step process involves:
Acylation: The enzyme's active site (often a serine residue) attacks the acyl donor (palmitic acid), forming an acyl-enzyme intermediate and releasing the first product (in this case, it would be a conceptual step as the acid is the substrate).
Deacylation: The alcohol (diethylene glycol) then attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.
Substrate inhibition, where either the acid or the alcohol can bind to the acyl-enzyme intermediate or the free enzyme in a non-productive manner, can be a limiting factor in this mechanism. researchgate.net
Influence of Reaction Conditions on Kinetic Parameters (e.g., Water Inhibition Effects)
The conditions under which the esterification is conducted have a profound impact on the kinetic parameters of the reaction. Water, being a product of the esterification reaction, can play a significant inhibitory role. According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, thereby reducing the final ester yield. researchgate.net
The continuous removal of water during the reaction is a common strategy to drive the reaction to completion. researchgate.net This can be achieved through various methods, such as azeotropic distillation or the use of a desiccant.
The kinetic parameters, including the rate constant and activation energy, are also sensitive to reaction conditions. For the enzymatic synthesis of 2-ethylhexyl palmitate, an activation energy of 25.76 kJ/mol has been reported. researchgate.net This value provides an estimate of the energy barrier that must be overcome for the reaction to occur. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be determined, revealing whether the reaction is spontaneous and endothermic or exothermic. researchgate.net For the aforementioned analogue, positive values for ΔG and ΔH, and a negative value for ΔS, indicated a non-spontaneous and endothermic reaction. researchgate.net
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Green Chemistry Principles
The traditional chemical synthesis of esters often involves high temperatures and the use of acid catalysts, which can lead to the formation of byproducts and present environmental challenges. dss.go.thgoogle.com Future research is increasingly focused on developing greener, more sustainable methods for the synthesis of 2-(2-Hydroxyethoxy)ethyl palmitate.
One of the most promising avenues is the use of enzymatic catalysis. Lipases, in particular, have shown significant potential for the esterification of fatty acids. nih.gov Research into the enzymatic synthesis of similar fatty acid esters, such as 2-ethylhexyl palmitate, has demonstrated high conversion rates under mild reaction conditions. researchgate.netnih.gov For instance, immobilized Candida sp. 99-125 lipase (B570770) has been successfully used to synthesize 2-ethylhexyl palmitate, achieving a high esterification rate. researchgate.net The application of microwave irradiation has also been shown to enhance enzyme activity and significantly reduce reaction times in the synthesis of 2-ethylhexyl palmitate. nih.gov These enzymatic methods, often utilizing immobilized enzymes for reusability, align with the principles of green chemistry by reducing energy consumption and waste generation. nih.govresearchgate.net
Further research is also exploring chemo-enzymatic processes, which combine chemical and enzymatic steps to achieve desired products from renewable resources. For example, a sustainable chemo-enzymatic pathway has been developed for the synthesis of chiral epoxides from levoglucosenone, a derivative of cellulose. mdpi.com This approach highlights the potential for creating complex molecules from bio-based starting materials.
Another area of investigation involves the use of novel catalysts and reaction media. For example, sulfoaromatic compounds have been used as catalysts for the esterification of fatty acids with glycols. ppor.azresearchgate.net The use of ultrasonic waves has also been shown to accelerate the liquid-phase oxidation of hydrocarbons to produce fatty acids, which can then be esterified. ppor.az These innovative approaches aim to improve reaction efficiency and reduce the environmental impact of synthesis.
| Synthesis Method | Key Features | Relevant Research Findings |
| Enzymatic Synthesis | Mild reaction conditions, high selectivity, reusable catalysts. | Immobilized lipases like Candida sp. 99-125 show high efficiency in fatty acid ester synthesis. researchgate.netresearchgate.net Microwave irradiation can enhance reaction rates. nih.gov |
| Chemo-enzymatic Synthesis | Combination of chemical and biological catalysis, use of renewable feedstocks. | Successful synthesis of complex chiral molecules from bio-based starting materials like levoglucosenone. mdpi.com |
| Novel Catalysis | Use of alternative catalysts to traditional acids. | Sulfoaromatic compounds and ultrasonic waves have been explored to improve reaction efficiency. ppor.azresearchgate.netppor.az |
Advanced Analytical Techniques for Comprehensive Profiling
A thorough understanding of the physicochemical properties of this compound is crucial for its application and for assessing its environmental impact. Future research will rely on advanced analytical techniques for its comprehensive profiling.
Techniques such as Gas Chromatography (GC) are essential for analyzing the composition of reaction products and determining the purity of the synthesized ester. dss.go.th For more complex mixtures and formulations, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Stability-indicating HPLC-UV methods have been developed for the characterization of similar PEGylated compounds, allowing for the evaluation of their stability and degradation pathways. nih.gov
Spectroscopic methods, including Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for confirming the chemical structure of the synthesized esters. ppor.azresearchgate.net These techniques provide detailed information about the functional groups present in the molecule.
For characterizing the behavior of this compound in formulations, techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are employed to study the thermal properties and crystallinity of solid dispersions containing PEG esters. researchgate.net Scanning Electron Microscopy (SEM) can provide insights into the surface morphology of these formulations. researchgate.net
| Analytical Technique | Purpose | Application Example |
| Gas Chromatography (GC) | Purity analysis, composition of reaction products. | Determining the ratio of monoesters and diesters in glycol ester synthesis. dss.go.th |
| High-Performance Liquid Chromatography (HPLC) | Purity, stability, and degradation analysis. | Characterizing pH-sensitive cleavable PEG polymers in liposome (B1194612) formulations. nih.gov |
| FT-IR & NMR Spectroscopy | Structural elucidation, functional group identification. | Confirming the structure of synthesized diethylene glycol esters. ppor.azresearchgate.net |
| DSC, PXRD, SEM | Characterization of solid formulations. | Investigating the properties of solid dispersions containing PEG palmitate. researchgate.net |
Expanding the Scope of Surfactant and Formulation Research
The unique properties of this compound make it a versatile ingredient for a wide range of formulations. Future research is poised to expand its applications beyond its current uses.
In the pharmaceutical field, there is growing interest in novel drug delivery systems (DDS) to enhance the efficacy and reduce the side effects of drugs. nih.gov PEGylated lipids and esters are key components in many of these systems, including liposomes and solid dispersions, which can improve the solubility and bioavailability of poorly water-soluble drugs. researchgate.netnih.gov The ability of this compound to act as a surfactant and emulsifier makes it a candidate for such advanced drug delivery applications.
In the cosmetics industry, there is a continuous search for effective and mild ingredients. Fatty acid esters like 2-ethylhexyl palmitate are already widely used in cosmetic formulations. spectrumchemical.com The properties of this compound suggest its potential use as an emollient, texture enhancer, and mild surfactant in skin care and hair care products. specialchem.com
Furthermore, research into the use of glycol esters of fatty acids as coalescent aids in paint formulations opens up new industrial applications. dss.go.th These esters can help in the formation of uniform polymer films in latex paints. Additionally, certain fatty acid esters have shown potential as active ingredients in sustainable herbicides, offering an alternative to conventional chemical agents. nih.gov
Elucidating Undiscovered Biological and Environmental Fates
As with any chemical compound, understanding the biological and environmental fate of this compound is of paramount importance. Future research will focus on filling the knowledge gaps in its metabolism, biodegradation, and potential for bioaccumulation.
PEG fatty acid esters are generally considered to be readily biodegradable and are not expected to persist in the environment. epa.gov Polyethylene (B3416737) glycol (PEG) itself is known to be biodegradable by various microorganisms. youtube.com However, the specific degradation pathways and rates for this compound need to be elucidated. Studies on the biodegradation of similar compounds, such as 2-hydroxypyridine (B17775) by Arthrobacter sp., provide a model for how such investigations could be conducted. nih.gov
The metabolism of diethylene glycol, a component of the molecule, has been studied and is known to be metabolized in the liver. wikipedia.org However, the metabolic fate of the entire ester molecule, including the palmitate portion, requires further investigation. Understanding how the compound is metabolized is crucial for assessing its potential for toxicity. While diethylene glycol itself has been implicated in poisoning incidents when present as a contaminant in pharmaceuticals, the toxicity of its esterified forms at typical use concentrations is expected to be low. nih.goveuropa.eu
Research into the environmental fate of polymers and surfactants is an active area. oup.com The potential for sorption to soil and sediment, as well as bioaccumulation, needs to be assessed for this compound. While it is predicted that the compound will not significantly accumulate in organisms due to its properties, experimental data is needed for a comprehensive risk assessment. basf.com
Q & A
Q. What are the recommended synthetic routes for 2-(2-Hydroxyethoxy)ethyl palmitate, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves esterification between palmitic acid and 2-(2-hydroxyethoxy)ethanol. Key steps include:
- Catalyst selection: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts (lipases) can be used. Enzymatic routes offer higher specificity but require controlled pH and temperature (e.g., 40–60°C) .
- Solvent-free vs. solvent-based systems: Solvent-free reactions reduce purification complexity but may require higher temperatures.
- Optimization via factorial design: Use a 2³ factorial design to test variables like molar ratio (1:1 to 1:2), temperature (60–100°C), and catalyst concentration (1–5% w/w). Response surfaces can identify optimal yield conditions .
Reference Data:
| Parameter | Typical Range |
|---|---|
| Reaction Temperature | 60–100°C |
| Catalyst Concentration | 1–5% w/w |
| Yield | 70–90% (acid catalysts) |
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm ester bond formation (e.g., δ 4.1–4.3 ppm for –OCH₂CH₂O–) and absence of unreacted hydroxyl groups .
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1170 cm⁻¹ (C–O–C ester linkage) .
- Mass Spectrometry (MS): ESI-MS or GC-MS to verify molecular ion [M+H]⁺ at m/z 389.5 (calculated for C₂₀H₄₀O₄) .
- Purity Assessment: HPLC with a C18 column (mobile phase: acetonitrile/water 90:10) to quantify impurities (<2%) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
Methodological Answer:
- Storage Conditions: Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Incompatible Materials: Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may degrade ester bonds .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., palmitic acid) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., log P, viscosity) of this compound across studies?
Methodological Answer:
- Standardized Protocols: Adopt OECD Test Guidelines (e.g., TG 117 for log P via HPLC) to ensure consistency .
- Batch-to-Batch Variability: Analyze raw material purity (e.g., palmitic acid ≥98%) and reaction by-products via GC-MS .
- Interlaboratory Comparisons: Collaborate with multiple labs to validate data using shared reference samples .
Example Contradiction Resolution:
| Property | Study A (Log P = 8.2) | Study B (Log P = 7.5) |
|---|---|---|
| Resolution | Use shake-flask method with octanol/water partitioning at 25°C . |
Q. What experimental strategies are recommended to assess the bioaccumulation potential of this compound?
Methodological Answer:
- Bioaccumulation Factor (BAF): Conduct aquatic tests with Daphnia magna (OECD TG 315) to measure uptake/elimination kinetics .
- Computational Predictions: Use EPI Suite™ to estimate log Kₒw (predicted ~9.5), indicating high lipophilicity but low water solubility (0.1 mg/L) .
- Metabolite Identification: Incubate with liver microsomes (human/rat) to detect hydrolysis products (e.g., 2-(2-hydroxyethoxy)ethanol) via LC-MS/MS .
Q. How can computational tools like COMSOL Multiphysics enhance the study of this compound’s behavior in emulsion systems?
Methodological Answer:
- Phase Behavior Modeling: Simulate emulsion stability using the Phase Field module to model interfacial tension between oil/water phases .
- Diffusion Kinetics: Apply Fick’s law to predict solute migration in cosmetic formulations .
- AI Integration: Train neural networks on experimental viscosity data (e.g., 8.5 mm²/s at 40°C ) to optimize emulsifier ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
